molecular formula C22H25N3O2 B193101 6-Hydroxyindoramin CAS No. 79146-88-6

6-Hydroxyindoramin

Cat. No. B193101
CAS RN: 79146-88-6
M. Wt: 363.5 g/mol
InChI Key: AVESTIWECYNLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxyindoramin belongs to the class of organic compounds known as tryptamines and derivatives . It is characterized by an indole ring substituted at the 3-position by an ethanamine .


Synthesis Analysis

The oxidative metabolism of indoramin is subject to genetic polymorphism, which is probably under the control of the same gene locus as that influencing debrisoquine oxidation . The plasma concentrations of indoramin and 6-hydroxyindoramin were determined by HPLC with fluorimetric detection .


Molecular Structure Analysis

The molecular formula of 6-Hydroxyindoramin is C22H26ClN3O2 and its molecular weight is 399.91 .


Chemical Reactions Analysis

The oxidative metabolism of indoramin is subject to genetic polymorphism . The plasma concentrations of indoramin and 6-hydroxyindoramin were determined by HPLC with fluorimetric detection .

Scientific Research Applications

  • Neurotoxicity and Parkinson's Disease Models : 6-Hydroxydopamine (6-OHDA), a related compound to 6-Hydroxyindoramin, is widely used as a neurotoxin in experimental models for Parkinson's disease. It has been found to induce neurotoxicity via extracellular auto-oxidation, leading to oxidative stress and activation of apoptotic pathways in neuronal cells. This makes it a valuable tool for studying the cellular mechanisms of neurodegeneration and Parkinsonian neurodegeneration (Hanrott et al., 2006).

  • Pharmacokinetics of Indoramin and 6-Hydroxyindoramin : Research on the pharmacokinetics of indoramin and its metabolite 6-hydroxyindoramin has provided insights into their variation among individuals. This research is crucial for understanding how these compounds are processed in the body and their potential therapeutic applications (Pierce et al., 2004).

  • Effects on Catecholamine Neurons : Studies have shown that intracerebral injection of 6-OHDA can induce degeneration of central dopamine and noradrenaline neurons, offering a method for anatomical and functional studies on central monoamine neurons (Ungerstedt, 1968).

  • One-Electron Reduction in Neurotoxicity : Research indicates that the one-electron reduction of 6-hydroxydopamine quinone is essential for its neurotoxic effects in dopaminergic neurons. This finding is significant for understanding the molecular mechanisms underlying neurotoxicity and for developing potential neuroprotective strategies (Villa et al., 2013).

  • Effects on Ingestive Behavior in Rats : Studies using 6-OHDA in rats have explored its effects on ingestive behavior, providing insights into the role of dopamine in appetite regulation and potential implications for disorders like Parkinson's disease (Qian et al., 1998).

  • Neuronal Protection Studies : Investigations into the neuroprotective effects of compounds like melatonin against 6-OHDA-induced cell damage have furthered our understanding of possible therapeutic interventions for neurodegenerative diseases (Mayo et al., 1999).

  • Behavioral and Molecular Responses in Parkinson's Models : 6-OHDA lesions in mice have been used to study behavioral and molecular responses relevant to Parkinson's disease and L-DOPA-induced dyskinesia, contributing to our understanding of the disease's progression and treatment (Francardo et al., 2011).

properties

IUPAC Name

N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16/h1-7,14-15,18,23,26H,8-13H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVESTIWECYNLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229556
Record name 6-Hydroxyindoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyindoramin

CAS RN

79146-88-6
Record name N-[1-[2-(6-Hydroxy-1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79146-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyindoramin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079146886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyindoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyindoramin
Reactant of Route 2
6-Hydroxyindoramin
Reactant of Route 3
Reactant of Route 3
6-Hydroxyindoramin
Reactant of Route 4
6-Hydroxyindoramin
Reactant of Route 5
6-Hydroxyindoramin
Reactant of Route 6
6-Hydroxyindoramin

Citations

For This Compound
37
Citations
DM Pierce, SE Smith, RA Franklin - European journal of clinical …, 1987 - Springer
… Plasma concentrations of indoramin and 6-hydroxyindoramin were determined by HPLC … For 6-hydroxyindoramin, on the other hand, Cmax (12.4 ng/ml) and AUC(0-8) (47.5 ng. h.m1…
Number of citations: 32 link.springer.com
DM Pierce, SML Abrams, RA Franklin - European journal of clinical …, 1987 - Springer
We have studied the pharmacokinetics and absolute systemic availability of indoramin (50 mg) given orally in solution or as a tablet with reference to intravenously administered drug (…
Number of citations: 7 link.springer.com
DM Pierce, SML Abrams, RA Franklin - European journal of clinical …, 1988 - Springer
… Variability in 6-hydroxyindoramin concentrations was much lower and was approximately equally derived from intra- and inter-subject variation, with the CV s being approximately 44% …
Number of citations: 4 link.springer.com
DM Pierce, RA Franklin… - Biopharmaceutics & drug …, 1988 - Wiley Online Library
… plasma concentrations of the active metabolite 6-hydroxyindoramin are of the same order as those of the unchanged drug, those from the present study have shown that after multiple …
Number of citations: 4 onlinelibrary.wiley.com
G Neumann, G Wilke, WV Reimold… - Journal of …, 1986 - europepmc.org
… The kinetics of the main metabolite, 6-hydroxyindoramin, are substantially comparable to the kinetics of indoramin with a ratio of 6-hydroxyindoramin/indoramin calculated from the area …
Number of citations: 3 europepmc.org
JL Archibald - Journal of Cardiovascular Pharmacology, 1986 - journals.lww.com
… hypoactivity induced by 6-hydroxyindoramin were slightly more … conversion of indoranin to 6-hydroxyindoramin will not lead to … mean plasma levels of 6-hydroxyindoramin are about one-…
Number of citations: 9 journals.lww.com
DM Pierce - Xenobiotica, 1990 - Taylor & Francis
… as acid-labile conjugates of indoramin and 6hydroxyindoramin. Despite the failure of aryl sulphatase to cleave the conjugate of 6-hydroxyindoramin, it was believed to be a sulphate, by …
Number of citations: 4 www.tandfonline.com
I Schabort, HJ Odendaal… - British journal of clinical …, 1990 - Wiley Online Library
… 1 The pharmacokinetics of indoramin(Baratol; Wyeth) and its active metabolite 6hydroxyindoramin administered to 13 womenas a single 37.5 mg dose of indoraminwere compared …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
AJ Swaisland - Analyst, 1981 - pubs.rsc.org
… emission maxima for 6-hydroxyindoramin were not identical … , that the concentration of 6-hydroxyindoramin in the extracts … One of the principal metabolites in man, 6-hydroxyindoramin, …
Number of citations: 15 pubs.rsc.org
RA Franklin, P Robson, D Stevenson - European Journal of Clinical …, 1983 - Springer
… being 6-hydroxyindoramin and indoramin. Further chromatography of these metabolites … The formation of 6-hydroxyindoramin as a principal metabolite of the drug was therefore not …
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.